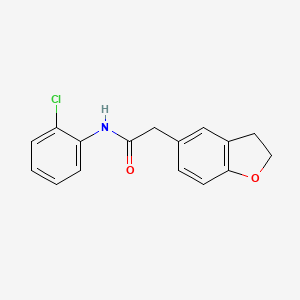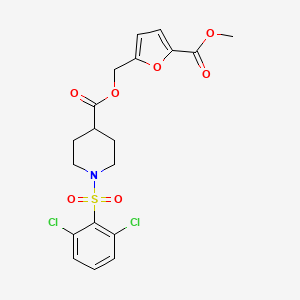![molecular formula C23H28N2O2S B7453425 N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7453425.png)
N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide, also known as AEB071, is a synthetic compound that belongs to the class of protein kinase C (PKC) inhibitors. It was first synthesized in 2004 by Novartis Pharmaceuticals and has since been studied for its potential applications in various scientific research fields.
作用機序
N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide works by inhibiting specific PKC isoforms, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these isoforms, N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide can disrupt the signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide depend on the specific PKC isoforms that are targeted. In cancer cells, N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide can induce apoptosis (cell death) and inhibit cell proliferation. In autoimmune diseases, N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide can suppress the immune response and reduce inflammation. In transplantation, N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide can prevent the activation of immune cells that are involved in organ rejection.
実験室実験の利点と制限
One advantage of using N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide in lab experiments is its specificity for certain PKC isoforms, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide may not be effective against all types of cancer or autoimmune diseases, as the specific PKC isoforms involved may vary between different diseases and individuals.
将来の方向性
There are several potential future directions for research on N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide. One area of interest is the development of combination therapies that involve N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide and other drugs or treatments. Another area of interest is the identification of biomarkers that can predict the response to N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide treatment in different diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide in clinical settings.
合成法
The synthesis of N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide involves several steps, starting with the reaction of 1-adamantanol with ethyl bromoacetate to obtain the ester intermediate. This intermediate is then reacted with thioamide and sodium hydride to obtain the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-chloro-3-nitrobenzoyl chloride to obtain the desired N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide compound.
科学的研究の応用
N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide has been studied for its potential applications in various scientific research fields, including cancer, autoimmune diseases, and transplantation. In cancer research, N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide has been shown to inhibit the growth of cancer cells by targeting specific PKC isoforms. In autoimmune diseases, N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide has been studied as a potential treatment for multiple sclerosis and psoriasis. In transplantation, N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide has been shown to prevent the rejection of transplanted organs.
特性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-(1,3-thiazol-4-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2S/c1-15(23-9-16-6-17(10-23)8-18(7-16)11-23)25-22(26)20-4-2-3-5-21(20)27-12-19-13-28-14-24-19/h2-5,13-18H,6-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGBGTDTWJNQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4OCC5=CSC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-methoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl] 2-thiophen-2-ylquinoline-4-carboxylate](/img/structure/B7453369.png)
![(7-Hydroxy-2-oxochromen-4-yl)methyl 2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B7453380.png)
![(E)-1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B7453388.png)
![3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide](/img/structure/B7453391.png)
![N-[1-(4-fluorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7453396.png)
![[2-oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7453403.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]cyclobutanecarboxamide](/img/structure/B7453408.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7453413.png)
![2-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7453417.png)
![[2-[2-[[2-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]oxyacetyl]amino]ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7453426.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7453433.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7453440.png)
